2-amino-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]butanamide dihydrochloride 2-amino-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]butanamide dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16692672
InChI: InChI=1S/C10H18N4O.2ClH/c1-4-8(11)10(15)13-9-5-6-12-14(9)7(2)3;;/h5-8H,4,11H2,1-3H3,(H,13,15);2*1H
SMILES:
Molecular Formula: C10H20Cl2N4O
Molecular Weight: 283.20 g/mol

2-amino-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]butanamide dihydrochloride

CAS No.:

Cat. No.: VC16692672

Molecular Formula: C10H20Cl2N4O

Molecular Weight: 283.20 g/mol

* For research use only. Not for human or veterinary use.

2-amino-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]butanamide dihydrochloride -

Specification

Molecular Formula C10H20Cl2N4O
Molecular Weight 283.20 g/mol
IUPAC Name 2-amino-N-(2-propan-2-ylpyrazol-3-yl)butanamide;dihydrochloride
Standard InChI InChI=1S/C10H18N4O.2ClH/c1-4-8(11)10(15)13-9-5-6-12-14(9)7(2)3;;/h5-8H,4,11H2,1-3H3,(H,13,15);2*1H
Standard InChI Key CWXRGUQTLWWZAO-UHFFFAOYSA-N
Canonical SMILES CCC(C(=O)NC1=CC=NN1C(C)C)N.Cl.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s IUPAC name, 2-amino-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]butanamide dihydrochloride, reflects its core structure:

  • A pyrazole ring substituted with a propan-2-yl group at the N1 position.

  • A butanamide side chain with an amino group at the second carbon.

  • Two hydrochloride counterions, enhancing solubility and stability .

Synonyms include 2-amino-N-(2-isopropylpyrazol-3-yl)butanamide dihydrochloride and JBD28842, with PubChem CID 122360459 .

Crystallographic and Stereochemical Insights

While direct crystallographic data for this compound is limited, related pyrazole-metal complexes exhibit orthorhombic systems with space group Pbcn and unit cell parameters approximating a=19.0280A˚,b=9.0707A˚,c=20.0081A˚a = 19.0280 \, \text{Å}, b = 9.0707 \, \text{Å}, c = 20.0081 \, \text{Å} . Hydrogen bonding between the amide group and chloride ions likely stabilizes the dihydrochloride form, though detailed structural analyses remain unpublished.

Synthesis and Physicochemical Properties

Synthetic Pathways

The parent compound, 2-amino-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]butanamide, is synthesized via a multi-step protocol:

  • Pyrazole Formation: Cyclocondensation of hydrazine derivatives with diketones yields the propan-2-yl-substituted pyrazole core .

  • Amide Coupling: Reaction of 2-aminobutanamide (CAS 7324-11-0) with the pyrazole intermediate using carbodiimide coupling agents .

  • Salt Formation: Treatment with hydrochloric acid produces the dihydrochloride salt, confirmed by elemental analysis and mass spectrometry .

Physical and Chemical Properties

Key properties of the dihydrochloride salt include:

PropertyValueSource
Molecular Weight283.20 g/mol
Density~1.2 g/cm³ (estimated)
SolubilityHigh in polar solvents (e.g., water, DMSO)
StabilityHygroscopic; store at 2–8°C

The precursor 2-aminobutanamide exhibits a boiling point of 245.7±23.0C245.7 \pm 23.0^\circ \text{C} and a flash point of 102.4±22.6C102.4 \pm 22.6^\circ \text{C} , though salt formation alters these properties significantly.

Applications and Industrial Relevance

Pharmaceutical Development

The compound’s solubility and stability profile make it a candidate for:

  • Oral Formulations: High bioavailability in preclinical models of pyrazole derivatives .

  • Targeted Drug Delivery: Functionalization with polyethylene glycol (PEG) chains to enhance tissue penetration.

Agricultural Chemistry

Pyrazole-based compounds are employed as herbicides and fungicides. This derivative’s amine group could enhance soil adhesion, prolonging pesticidal activity.

Challenges and Future Directions

Research Gaps

  • Toxicological Data: Acute and chronic toxicity profiles remain uncharacterized.

  • Synthetic Optimization: Current yields (~60%) necessitate greener catalysts or flow chemistry approaches .

Recommended Studies

  • Crystallography: Single-crystal X-ray diffraction to resolve hydrogen-bonding networks.

  • Kinase Screening: High-throughput assays to identify kinase targets (e.g., JAK2, EGFR).

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